10-Bromobenzo[h]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
10-bromobenzo[h]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-11-5-1-3-9-6-7-10-4-2-8-15-13(10)12(9)11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMMZIRMGSWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566282 | |
| Record name | 10-Bromobenzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152583-10-3 | |
| Record name | 10-Bromobenzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 10 Bromobenzo H Quinoline
Direct Bromination Approaches
Direct bromination of the benzo[h]quinoline (B1196314) core is the most common route to obtain the 10-bromo derivative. This is largely due to the directing effect of the nitrogen atom in the quinoline (B57606) ring system, which activates the C10 position for electrophilic substitution.
Palladium-Catalyzed C-H Bromination of Benzo[h]quinoline
Palladium catalysis has emerged as a powerful tool for the regioselective C-H functionalization of various aromatic compounds, including benzo[h]quinoline. The nitrogen atom of the quinoline moiety acts as a directing group, facilitating the selective activation of the C-H bond at the C10 position. rsc.orgnih.gov
The efficiency and yield of the palladium-catalyzed C-H bromination of benzo[h]quinoline are highly dependent on the optimization of various reaction parameters. Key components of the catalytic system include a palladium source, a brominating agent, and appropriate solvent and temperature conditions.
Commonly employed palladium catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.gov N-bromosuccinimide (NBS) is a frequently used brominating agent in these reactions. scispace.com The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) at elevated temperatures. For instance, one reported procedure involves the reaction of benzo[h]quinoline with NBS in acetonitrile at 90°C for 48 hours, which affords 10-bromobenzo[h]quinoline in an 84% yield. Another set of conditions describes using a palladium(II) catalyst in acetonitrile at 100°C for 48 hours, resulting in a 74% yield. scispace.com
The choice of ligands can also influence the catalytic activity. While some reactions proceed without an additional ligand, others may benefit from their presence. The optimization of catalyst loading, reaction time, and temperature is crucial for maximizing the yield and minimizing the formation of byproducts.
Table 1: Optimization of Catalytic Conditions for this compound Synthesis
| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | N-bromosuccinimide (NBS) | Acetonitrile | 90 | 48 | 84 | |
| Palladium(II) catalyst | N-bromosuccinimide (NBS) | Acetonitrile | 100 | 48 | 74 | scispace.com |
A significant advantage of the palladium-catalyzed approach is its high regioselectivity. The nitrogen atom of the benzo[h]quinoline directs the palladium catalyst to the C10 position, leading to the preferential formation of the 10-bromo isomer. rsc.org This chelation-assisted C-H activation is a key factor in achieving high selectivity. The coordination of the nitrogen to the palladium center facilitates the cleavage of the adjacent C-H bond, a critical step in the catalytic cycle. rsc.org This inherent directing ability of the substrate often obviates the need for more complex directing groups.
Optimization of Catalytic Conditions and Reagents (e.g., Pd(OAc)2, N-bromosuccinimide)
Bromination using Tribromide Ions
Another method for the synthesis of this compound involves the use of tribromide ions. grafiati.com This approach can be an alternative to metal-catalyzed reactions. One procedure involves the mercuration of benzo[h]quinoline, followed by treatment of the resulting organomercury compound with tribromide ions to yield the desired this compound. grafiati.com Phenyltrimethylammonium tribromide (PTT) is a stable, crystalline, and easy-to-handle brominating agent that serves as a source of tribromide ions and is considered a "greener" alternative to liquid bromine. jocpr.com
Literature-Reported Procedures for this compound Synthesis
Several procedures for the synthesis of this compound have been documented in the scientific literature. A common method involves the palladium-catalyzed bromination of benzo[h]quinoline with N-bromosuccinimide (NBS) in acetonitrile, which has been reported to provide the product in good yield. Another established protocol utilizes a palladium catalyst and NBS in acetonitrile at an elevated temperature. scispace.com The synthesis of this compound is also mentioned as a known literature procedure in various studies focusing on its subsequent reactions. rsc.orgrsc.orgrsc.org For instance, it is used as a starting material for the synthesis of 10-trimethylsilylbenzo[h]quinoline. rsc.org
Alternative Synthetic Routes to Halogenated Benzo[h]quinolines
While direct bromination at the C10 position is the most direct route to this compound, other synthetic strategies exist for the synthesis of halogenated benzo[h]quinolines with different substitution patterns. For example, ruthenium catalysis has been employed for the meta-selective C-H bromination of benzo[h]quinoline, leading to the formation of the 7-bromo isomer. nih.gov This highlights the potential for catalyst-controlled regioselectivity in the halogenation of this heterocyclic system.
Furthermore, multi-step synthetic sequences can provide access to variously substituted benzo[h]quinolines. These can involve the construction of the quinoline ring system from appropriately substituted precursors. For instance, the Doebner-Miller reaction, a classic method for quinoline synthesis, can be adapted to produce benzo[h]quinoline derivatives. sioc-journal.cn Other approaches include intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines and electrocyclization of 3-(naphthylamino)-2-alkene imines. nih.govresearchgate.netmdpi.com These methods offer pathways to a wider range of substituted benzo[h]quinolines, which can then potentially be halogenated at various positions.
Halogenation at Other Positions and Regiochemical Control
The halogenation of benzo[h]quinoline can be directed to various positions on the aromatic scaffold, primarily through the careful selection of reagents, catalysts, and reaction conditions. The electronic properties of the benzo[h]quinoline ring system, combined with steric factors, play a significant role in determining the site of electrophilic substitution.
Direct halogenation of benzo[h]quinoline using N-halosuccinimides in the presence of a strong acid offers a pathway to specific isomers. For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in concentrated sulfuric acid has been shown to selectively functionalize the C5 position, yielding 5-bromo- and 5-chlorobenzo[h]quinoline, respectively, in approximately 60% yield. nih.gov This regioselectivity is attributed to the protonation of the quinoline nitrogen in the strong acidic medium, which deactivates the pyridine (B92270) ring towards electrophilic attack and directs the substitution to the electron-rich carbocyclic rings.
Furthermore, the introduction of a directing group at a specific position can override the inherent reactivity of the parent heterocycle, enabling halogenation at otherwise disfavored positions. A prominent example is the C5-selective bromination of 8-aminoquinoline (B160924) derivatives. beilstein-journals.org In these systems, the C8-amido group acts as a directing group, facilitating copper-catalyzed bromination exclusively at the C5 position. beilstein-journals.org This strategy has been extended to achieve C5-halogenation with various halogen sources under both metal-catalyzed and metal-free conditions. nih.govrsc.org
The synthesis of 7-bromobenzo[h]quinoline (B14076612) has also been reported through electrophilic aromatic substitution. researchgate.net The precise conditions for achieving this regioselectivity involve controlling the reaction parameters to favor substitution at the C7 position over other potential sites. researchgate.net
The table below summarizes the regioselective halogenation of the benzo[h]quinoline and related quinoline core, highlighting the diverse methodologies for achieving site-specific functionalization.
| Position | Halogenating Agent | Catalyst/Conditions | Substrate | Yield (%) | Reference |
| C10 | N-Bromosuccinimide | Palladium catalyst, Acetonitrile, 90°C, 48h | Benzo[h]quinoline | 84 | |
| C5 | N-Bromosuccinimide | Concentrated Sulfuric Acid, Room Temperature | Benzo[h]quinoline | ~60 | nih.gov |
| C5 | N-Chlorosuccinimide | Concentrated Sulfuric Acid, Room Temperature | Benzo[h]quinoline | ~60 | nih.gov |
| C5 | Ethyl Bromoacetate | FeCl₃, K₃PO₄, DMSO, 100°C, 12h | N-(quinolin-8-yl)benzamide | 65 | beilstein-journals.org |
| C5 | Ethyl Bromoacetate | Cu(OAc)₂·H₂O, K₂CO₃, DMSO, 100°C, 12h | N-(quinolin-8-yl)benzamide | 95 | beilstein-journals.org |
| C7 | Brominating Agent | Controlled Temperature and Solvent | Benzo[h]quinoline | N/A | researchgate.net |
| C3 | Potassium Halide, PIFA/PIDA | Room Temperature | 4-Quinolones | 58-96 | acs.org |
N/A: Not available in the provided context.
The ability to selectively introduce a halogen atom at various positions of the benzo[h]quinoline framework is of paramount importance for the synthesis of complex molecules with tailored electronic and biological properties. The choice of synthetic methodology, particularly the interplay between the substrate's inherent reactivity and the directing effects of substituents or catalysts, is the key to achieving the desired regiochemical outcome.
Derivatization and Functionalization Strategies of 10 Bromobenzo H Quinoline
Reduction and Alkylation Reactions
Alterations to the heteroaromatic ring of 10-bromobenzo[h]quinoline can be achieved through a two-step sequence involving reduction followed by alkylation. This approach modifies the electronic nature and steric profile of the quinoline (B57606) system.
Catalytic Reduction of the Heteroaromatic Ring (e.g., NaBH3CN)
The partial reduction of the heteroaromatic ring in this compound can be accomplished using sodium cyanoborohydride (NaBH3CN). This reagent facilitates the exhaustive reduction of the heteroaromatic portion of the molecule, leading to the formation of 10-bromo-1,2,3,4-tetrahydrobenzo[h]quinoline. mdpi.com One reported method involves the use of NaBH3CN in acetic acid, resulting in a 67% yield of the tetrahydro derivative. This transformation converts the planar, aromatic quinoline system into a more flexible, alicyclic amine structure while retaining the bromine atom for further functionalization.
N-Methylation of Tetrahydrobenzo[h]quinoline Intermediates
Following the reduction of the quinoline ring, the resulting secondary amine in 10-bromo-1,2,3,4-tetrahydrobenzo[h]quinoline can be readily alkylated. A common modification is N-methylation, which can be achieved using reagents such as methyl iodide in a suitable solvent like dimethylformamide (DMF). This reaction proceeds to furnish 10-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline. mdpi.com This N-methylation step is crucial for creating a stable tertiary amine, which can influence the compound's subsequent reactivity and photophysical properties. mdpi.com
Metal-Halogen Exchange and Subsequent Electrophilic Quenches
The bromine atom at the 10-position of benzo[h]quinoline (B1196314) is a versatile handle for introducing a wide range of functional groups through metal-halogen exchange reactions. This strategy involves the conversion of the carbon-bromine bond into a carbon-metal bond, generating a potent nucleophile that can react with various electrophiles.
Generation of Organolithium Intermediates (e.g., 10-benzo[h]quinolyllithium)
The treatment of this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) facilitates a metal-halogen exchange. mdpi.com This reaction efficiently generates the corresponding organolithium intermediate, 10-benzo[h]quinolyllithium. mdpi.comrsc.orgresearchgate.net This lithiated species is a powerful nucleophile, poised to react with a variety of electrophilic partners. mdpi.com The formation of this intermediate is a key step in the synthesis of numerous benzo[h]quinoline derivatives. rsc.orgresearchgate.netnih.govresearcher.lifersc.orgsmolecule.com
Reaction with Carbonyl Electrophiles (e.g., pivaloyl chloride, ethyl chloroformate, ethyl formate)
The nucleophilic 10-benzo[h]quinolyllithium intermediate, specifically derived from the N-methylated tetrahydro derivative, readily reacts with a range of carbonyl-containing electrophiles. mdpi.com These reactions introduce acyl and related functionalities at the 10-position.
Pivaloyl Chloride: Reaction with pivaloyl chloride introduces a bulky tert-butyl ketone group, yielding 2,2-dimethyl-1-(1-methyl-1,2,3,4-tetrahydrobenzo[h]quinolin-10-yl)propan-1-one. mdpi.com
Ethyl Chloroformate: Quenching the organolithium species with ethyl chloroformate results in the formation of an ethyl ester, specifically ethyl 1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline-10-carboxylate. mdpi.com
Ethyl Formate: The introduction of a formyl group to produce an aldehyde, 1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline-10-carbaldehyde, is achieved through reaction with ethyl formate. mdpi.com
| Electrophile | Product |
|---|---|
| Pivaloyl Chloride | 2,2-Dimethyl-1-(1-methyl-1,2,3,4-tetrahydrobenzo[h]quinolin-10-yl)propan-1-one |
| Ethyl Chloroformate | Ethyl 1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline-10-carboxylate |
| Ethyl Formate | 1-Methyl-1,2,3,4-tetrahydrobenzo[h]quinoline-10-carbaldehyde |
Reactions with Silicon-Containing Electrophiles (e.g., trichloro(methyl)silane)
The 10-benzo[h]quinolyllithium intermediate can also be quenched with silicon-based electrophiles. For instance, its reaction with trichloro(methyl)silane (CH3SiCl3) leads to the formation of silyl-substituted benzo[h]quinolines. kyoto-u.ac.jp This reaction has been utilized in the synthesis of pentacoordinate silicon complexes, where the nitrogen atom of the quinoline ring coordinates to the silicon center. rsc.orgnih.govresearcher.lifersc.org The choice of substituents on the silicon electrophile allows for the fine-tuning of the electronic and photophysical properties of the resulting organosilicon compounds. rsc.org
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon (C-C) bonds. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.
The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient method for the arylation of this compound. This reaction involves the palladium-catalyzed coupling of the bromo-substituted benzo[h]quinoline with an arylboronic acid in the presence of a base. nih.govrsc.org The versatility of this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 10-position.
Initial studies demonstrated the feasibility of coupling this compound with various arylboronic acids. For instance, the reaction with o-tolylboronic acid using a catalyst system of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and cesium fluoride (B91410) (CsF) as the base in a dioxane/water mixture at 100 °C furnished 10-o-tolylbenzo[h]quinoline. rsc.org This reaction has been optimized to achieve high yields with a range of sterically hindered arylboronic acids. rsc.org
The general conditions for the Suzuki-Miyaura cross-coupling of this compound involve a palladium catalyst, a base, and a suitable solvent system. Common catalysts include Pd(PPh₃)₄ and palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with phosphine (B1218219) ligands. rsc.org The choice of base and solvent can significantly influence the reaction efficiency and yield.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound
| Arylboronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| o-Tolylboronic acid | Pd(PPh₃)₄, p-benzoquinone | CsF | Dioxane/H₂O | 10-o-Tolylbenzo[h]quinoline | Not specified | rsc.org |
| 2-Chlorophenylboronic acid | Pd(OAc)₂, P(O)Ph₃ | Not specified | Not specified | 10-(2-Chlorophenyl)benzo[h]quinoline | 93 | rsc.org |
This methodology provides a direct route to a diverse library of C10-arylated benzo[h]quinolines, which are valuable scaffolds for further chemical exploration and biological screening. researcher.life
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are instrumental in extending the diversity of C-C bond formations at the 10-position of the benzo[h]quinoline core. nih.govrsc.org These reactions offer alternative pathways to introduce different types of carbon-based functional groups. While specific examples for this compound are less commonly detailed in readily available literature compared to Suzuki-Miyaura reactions, the principles of other palladium-catalyzed couplings like the Heck reaction are applicable.
The Heck reaction, for instance, would involve the palladium-catalyzed reaction of this compound with an alkene to form a C10-alkenylbenzo[h]quinoline derivative. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. The success of such reactions would further broaden the scope of accessible derivatives from the 10-bromo precursor.
Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
Nucleophilic Substitution and Amino Functionalization
The introduction of nitrogen-containing functional groups can significantly alter the electronic and pharmacological properties of the benzo[h]quinoline scaffold. Nucleophilic substitution reactions provide a direct pathway for this type of functionalization.
The bromine atom at the 10-position of benzo[h]quinoline can be displaced by various amino groups through nucleophilic aromatic substitution (SₙAr) or, more commonly, through transition metal-catalyzed processes like the Buchwald-Hartwig amination. scienceopen.com This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base. scienceopen.com
While direct displacement of the bromine on this compound by an amine without a catalyst is challenging, the Buchwald-Hartwig amination offers a highly effective and general method. The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. scienceopen.com This method allows for the formation of C-N bonds with a wide variety of primary and secondary amines. scienceopen.com
Oxygen Functionalization
The introduction of an oxygen-containing substituent, particularly a hydroxyl group, at the 10-position can lead to derivatives with interesting photophysical and biological properties.
A notable transformation of this compound is its conversion to 10-hydroxybenzo[h]quinoline (B48255). researchgate.netmdpi.com One reported method involves a silver-mediated reaction. researchgate.netmdpi.com In this process, this compound is first converted to various ester derivatives at 100 °C. researchgate.netmdpi.com Subsequently, at a higher temperature of 150 °C, these esters can be hydrolyzed to yield 10-hydroxybenzo[h]quinoline. researchgate.netmdpi.com 2-Methylbenzoic acid was found to be particularly effective for this hydroxylation. mdpi.com The mechanism is believed to proceed through a two-step acyloxylation-hydrolysis pathway. researchgate.net
The resulting 10-hydroxybenzo[h]quinoline derivatives are of significant interest. For example, new benzo[h]quinolin-10-ol derivatives have been synthesized and investigated as co-sensitizers in dye-sensitized solar cells (DSSCs). nih.gov These derivatives can be further functionalized, for instance, by Knoevenagel condensation to introduce cyanoacrylic acid units. nih.gov The photophysics of 10-hydroxybenzo[h]quinoline itself has been a subject of study, particularly concerning the excited-state intramolecular proton transfer (ESIPT) process. koreascience.kr
Cascade and Cycloaddition Reactions
Cascade and cycloaddition reactions are powerful tools in organic synthesis for rapidly building molecular complexity from relatively simple starting materials. For this compound and its parent scaffold, these reactions open pathways to intricate fused polycyclic systems.
Synthesis of Fused Tetracyclic Quinoline Derivatives
Fused tetracyclic systems incorporating a quinoline core are a significant class of heterocyclic compounds, often exhibiting a wide range of biological activities. rsc.orgresearchgate.net The synthesis of such structures can be achieved through various methods, including cascade reactions that form multiple bonds in a single operation. rsc.org
One notable strategy involves a cascade reaction for the synthesis of 2,3,4-trisubstituted benzo[h]quinolines. preprints.orgmdpi.com This process begins with the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to create versatile synthetic precursors. preprints.org A subsequent base-promoted reaction of these precursors with naphthalen-1-amine initiates a cyclization cascade that leads exclusively to the formation of the benzo[h]quinoline system. preprints.orgmdpi.com The high steric bulk and electron density of the naphthalene (B1677914) ring direct the ring closure to form the benzo[h] isomer. preprints.orgmdpi.com
The proposed mechanism for this cascade reaction is initiated by an enamine–imine tautomerization of the precursor, followed by an intramolecular electrocyclization to form a key intermediate. nih.gov This intermediate then undergoes further transformations to yield the final, highly substituted benzo[h]quinoline product. nih.gov This method is advantageous as it allows for the creation of uniquely trisubstituted benzo[h]quinolines on a gram scale. mdpi.com
Table 1: Synthesis of Benzo[h]quinoline Derivatives via Cascade Reaction
| Precursor 1 | Precursor 2 | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Mercaptoacetate derivative of pentachloro-2-nitro-1,3-butadiene | Naphthalen-1-amine | Triethylamine (B128534) | Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate | Up to 93% | nih.gov, preprints.org |
This table illustrates the reactants and outcomes of the cascade cyclization to form benzo[h]quinoline systems.
Pyrrolo-benzo[f]quinolines and Isoindolo-benzo[f]quinolines via Dipolar Cycloaddition
The [3+2] dipolar cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings. nih.gov This strategy has been successfully applied to benzoquinoline systems, particularly for the synthesis of pyrrolo- and isoindolo-fused derivatives. While much of the detailed research has been conducted on the benzo[f]quinoline (B1222042) isomer, the principles are applicable to the broader class of benzoquinolines. nih.govsemanticscholar.org
The general synthetic approach involves two main steps: the quaternization of the benzoquinoline nitrogen atom with a reactive halide, followed by a [3+2] dipolar cycloaddition reaction of the in situ generated ylide with a suitable dipolarophile. nih.gov
Quaternization: Benzo[f]quinoline reacts with various α-halocarbonyl compounds (e.g., phenacyl bromides) to form the corresponding benzo[f]quinolinium quaternary salts. nih.govsemanticscholar.org
Dipolar Cycloaddition: In the presence of a base, such as triethylamine or 1,2-butylene oxide, the quaternary salt generates a benzo[f]quinolinium ylide. nih.gov This ylide, a 1,3-dipole, then reacts with an electron-deficient dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or 1,4-naphthoquinone, to yield the desired cycloadducts—pyrrolo-benzo[f]quinolines or isoindolo-benzo[f]quinolines. nih.gov
This synthetic pathway is efficient and allows for the creation of diverse derivatives by varying the substituents on both the initial halide and the dipolarophile. nih.govsemanticscholar.org The resulting pyrroloquinoline structures can be further modified through reactions like Suzuki-Miyaura coupling or oxidation to expand their chemical diversity. d-nb.info
Sulfur Functionalization
The introduction and manipulation of sulfur-containing functional groups on the benzo[h]quinoline scaffold provide access to a range of derivatives with unique chemical properties. preprints.org
Formation of Sulfoxide (B87167) and Sulfone Derivatives
Starting from sulfur-substituted benzo[h]quinolines, such as ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate, selective oxidation of the sulfide (B99878) group can be achieved. preprints.org The reaction with a 35% hydrogen peroxide solution allows for controlled, stepwise oxidation. preprints.org This temperature-controlled reaction first yields the corresponding sulfoxide, and further oxidation produces the sulfone in very good yields. preprints.org
In a related transformation, the hydrolysis of the ester group in the starting sulfide, followed by oxidation with hydrogen peroxide, leads to a different outcome. mdpi.comnih.gov The expected sulfone is not isolated; instead, it is believed to be hydrolyzed under the reaction conditions to a quinolin-2-ol intermediate, which tautomerizes to the final lactam product in high yield. mdpi.comnih.gov
Table 2: Oxidation of Sulfur-Substituted Benzo[h]quinoline
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate | H₂O₂ | Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)sulfinyl)acetate (Sulfoxide) | Very Good | preprints.org |
| Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)sulfinyl)acetate | H₂O₂ | Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)sulfonyl)acetate (Sulfone) | Very Good | preprints.org |
This table summarizes the selective oxidation reactions to form sulfoxide and sulfone derivatives of benzo[h]quinoline.
Introduction of S-Substituents via SN Reactions
The sulfoxide group on the benzo[h]quinoline ring is an excellent leaving group, enabling its substitution by various nucleophiles through what is likely an addition-elimination mechanism. preprints.org This reactivity allows for the introduction of new S-substituents. preprints.orgmdpi.com
Selective substitution reactions of the sulfoxide derivative have been successfully performed with different thiophenolates. preprints.orgmdpi.com These S-nucleophiles readily displace the sulfoxide group to form new sulfide (thioether) linkages at the C2 position of the benzo[h]quinoline core. preprints.org This method provides a straightforward route to further diversify the sulfur-containing analogues of benzo[h]quinoline. preprints.org In addition to sulfur nucleophiles, nitrogen nucleophiles like morpholine (B109124) have also been used successfully in these substitution reactions. mdpi.com
Synthesis of Polysubstituted Benzo[h]quinoline Analogues
The development of synthetic routes to polysubstituted benzo[h]quinolines is of great interest due to the diverse properties these molecules can exhibit. mdpi.com Several methods have been established to create these highly functionalized systems. mdpi.comacs.org
One effective approach is the single-step reaction of precursors derived from mercaptoacetic acid esters and pentachloro-2-nitro-1,3-butadiene with naphthalen-1-amine, which yields 2,3,4-trisubstituted benzo[h]quinolines. preprints.orgmdpi.com This method is notable for creating a unique and highly substituted pattern on the benzo[h]quinoline core. mdpi.com
Another powerful technique for generating functionalized quinolines and their benzo-fused analogues is the Vilsmeier cyclization of α-oxoketene-N,S-acetals. acs.org This reaction has been extended to the synthesis of substituted tricyclic benzo[h]quinoline by using N,S-acetals derived from 1-naphthylamine. acs.org
Furthermore, existing polysubstituted benzo[h]quinolines can be modified to create a wider library of analogues. For example, the sulfoxide derivative of 2,3,4-trisubstituted benzo[h]quinoline can be reacted with various S- and N-nucleophiles to replace the sulfoxide group. preprints.org Additionally, the ester group on these molecules can be hydrolyzed to the corresponding carboxylic acid, which can then be esterified with various benzoyl chlorides to produce another set of analogues. mdpi.comnih.gov These sequential modifications highlight the utility of the highly substituted benzo[h]quinoline scaffold as a platform for generating diverse chemical entities. mdpi.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-bromosuccinimide |
| Mercaptoacetic acid ester |
| Pentachloro-2-nitro-1,3-butadiene |
| Naphthalen-1-amine |
| Triethylamine |
| Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate |
| Anthracen-1-amine |
| Benzo[f]quinoline |
| Phenacyl bromide |
| 1,2-Butylene oxide |
| Dimethyl acetylenedicarboxylate |
| 1,4-Naphthoquinone |
| Pyrrolo-benzo[f]quinoline |
| Isoindolo-benzo[f]quinoline |
| Hydrogen peroxide |
| Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)sulfinyl)acetate |
| Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)sulfonyl)acetate |
| 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetic acid |
| Morpholine |
Strategies for Regioselective Functionalization
The functionalization of the benzo[h]quinoline core is often directed by the inherent reactivity of its positions and the use of specific synthetic methodologies. The C-10 position is of particular interest, and its derivatization is frequently achieved through C-H activation of the parent benzo[h]quinoline or by utilizing the reactivity of a pre-installed halogen, such as in this compound.
Palladium-catalyzed reactions are a cornerstone for the regioselective functionalization at the C-10 position. The nitrogen atom of the quinoline moiety acts as a directing group, facilitating cyclopalladation and subsequent C-H activation specifically at the C-10 position. unt.edu This approach allows for the direct installation of various functional groups, including halogens and alkoxy groups. unt.edu
Once formed, this compound becomes a key intermediate for further diversification. The C(sp²)-Br bond is highly amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high selectivity.
Direct C-H Halogenation and Alkoxylation at the C-10 Position
A primary strategy to access 10-substituted benzo[h]quinolines involves the palladium-catalyzed, chelate-directed C-H functionalization of the parent heterocycle. This method demonstrates high regioselectivity for the C-10 position. For instance, the use of a palladium catalyst in the presence of N-halosuccinimides (NXS) allows for the direct and selective halogenation of benzo[h]quinoline. unt.edu Similarly, employing an oxidant like iodobenzene (B50100) diacetate [PhI(OAc)₂] in the presence of various alcohols facilitates the introduction of alkoxy groups. unt.edu
| Entry | Halogenating Agent (NXS) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | N-Bromosuccinimide (NBS) | Pd(OAc)₂ | CH₃CN | 91 |
| 2 | N-Chlorosuccinimide (NCS) | Pd(OAc)₂ | CH₃CN | 85 |
| 3 | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | CH₃CN | 82 |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds. This compound is an excellent substrate for these couplings, reacting with various aryl boronic acids to yield 10-arylbenzo[h]quinoline derivatives. Research has shown that cesium fluoride (CsF) is a particularly effective base for this transformation when using this compound. rsc.org The choice of catalyst, base, and solvent system is critical for optimizing reaction yields, with studies indicating that phosphine oxide ligands can be highly effective. rsc.org
| Catalyst System | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| PdCl₂/P(O)Ph₃ | K₃PO₄ | dioxane/H₂O | 18 | 43 |
| PdCl₂/P(O)Ph₃ | Na₂CO₃ | dioxane/H₂O | 18 | 72 |
| PdCl₂/P(O)Ph₃ | NaOH | dioxane/H₂O | 18 | 76 |
| PdCl₂/P(O)Ph₃ | CsF | dioxane/H₂O | 18 | 99 |
| Pd(OAc)₂/P(O)Ph₃ | Na₂CO₃ | dioxane/H₂O | 1.5 | 88 |
Palladium-Catalyzed Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination reaction is a prominent strategy. This reaction allows for the coupling of this compound with various amines. For example, 10-(N-arylamine)benzo[h]quinoline derivatives have been successfully synthesized from this compound using this method. canada.ca These derivatives are of interest for their potential as fluorescent dyes. canada.ca
| Amine Substrate | Product | Reaction Type |
|---|---|---|
| N-arylamine | 10-(N-arylamine)benzo[h]quinoline | Buchwald-Hartwig Amination |
Reactivity and Reaction Mechanisms Involving 10 Bromobenzo H Quinoline
Mechanistic Investigations of Bromination Reactions
The synthesis of brominated benzo[h]quinolines is achieved through electrophilic aromatic substitution, where the regioselectivity is highly dependent on the reaction conditions. For the parent quinoline (B57606), electrophilic substitution typically occurs on the benzene (B151609) ring, which is activated compared to the deactivated pyridine (B92270) ring, yielding primarily 8-substituted and smaller amounts of 5-substituted products. arsdcollege.ac.in However, the introduction of a bromine atom at the 10-position of benzo[h]quinoline (B1196314) requires specific catalytic conditions.
A notable method for the synthesis of 10-bromobenzo[h]quinoline involves the reaction of benzo[h]quinoline with N-bromosuccinimide (NBS) in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst. mdpi.com The reaction is typically conducted in acetonitrile (B52724) at elevated temperatures. While a detailed mechanistic study for this specific transformation is not extensively documented in the provided literature, the role of the palladium catalyst is crucial for directing the bromination to the C-10 position. It is proposed that the reaction may proceed through a Pd(II)/Pd(IV) cycle involving C-H activation. In contrast, bromination of benzo[h]quinoline with NBS in concentrated sulfuric acid leads to functionalization at the 5-position. researchgate.net Vapour phase bromination of quinoline itself can yield 3-bromoquinoline, while bromination in the presence of an aluminum chloride complex can lead to 5,8-dibromo and 5,6,8-tribromo derivatives, illustrating the diverse reactivity based on the reaction environment. arsdcollege.ac.inresearchgate.net
The choice of brominating agent and acid is critical, as demonstrated in the bromination of related benzazines where conditions can be tuned to achieve high regioselectivity. researchgate.net For instance, the bromination of isoquinoline (B145761) can be directed exclusively to the 5-position using NBS in concentrated H₂SO₄ or N,N'-dibromoisocyanuric acid in trifluoromethanesulfonic acid. researchgate.net Theoretical studies on pyridine halogenation suggest a direct C-halogenation mechanism is favored over pathways involving N-halogenation or cyclic halonium intermediates. researchgate.net
Understanding Metal-Halogen Exchange Processes
Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org This process is particularly useful for preparing organolithium reagents from organobromides. wikipedia.org The reaction is kinetically controlled, with exchange rates following the trend I > Br > Cl, and is driven by the formation of a more stable carbanion. wikipedia.org Two primary mechanisms are proposed: a nucleophilic pathway involving a reversible "ate-complex" intermediate and a pathway involving single electron transfer (SET) to generate radical intermediates. wikipedia.org
For this compound derivatives, metal-halogen exchange provides a key route for functionalization. A concrete example is the lithiation of 10-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline. mdpi.com This reaction is performed by treating the substrate with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. mdpi.com The resulting lithiated aryl species is a potent nucleophile and can be trapped with various electrophiles. mdpi.com
| Reactant | Reagents | Electrophile | Product | Reference |
|---|---|---|---|---|
| 10-Bromo-1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline | n-BuLi, THF, -78 °C | Pivaloyl chloride | 10-Pivaloyl-1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline | mdpi.com |
| 10-Bromo-1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline | n-BuLi, THF, -78 °C | Ethyl chloroformate | Ethyl 1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline-10-carboxylate | mdpi.com |
| 10-Bromo-1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline | n-BuLi, THF, -78 °C | Ethyl formate | 10-Formyl-1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline | mdpi.com |
The low temperatures are crucial to ensure the halogen-metal exchange is faster than any potential side reactions, such as nucleophilic attack on other parts of the molecule. tcnj.edu In some cases, where standard lithiation or other cross-coupling methods fail, alternative organometallic reagents are employed. For instance, the synthesis of a hindered biaryl system from this compound was successful using an organocuprate generated in situ, highlighting the versatility of metal-halogen exchange in complex syntheses. chim.it
Mechanistic Insights into Cross-Coupling Reactions
This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions often involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form C-C bonds. Although specific examples with this compound are mentioned, a detailed mechanistic study was not found in the provided results. chim.it However, in a related synthesis, a Suzuki-Miyaura cross-coupling of this compound with a boronic acid yielded a mixture of the desired product and a desilylated byproduct, indicating the feasibility but also potential challenges of this reaction. chim.it
Silver-Mediated Reactions: Silver salts can mediate unique transformations of this compound. A notable example is the temperature-controlled acyloxylation and subsequent hydroxylation. mdpi.com At 100 °C, reaction with a carboxylic acid in the presence of a silver salt leads to the corresponding ester (acyloxylation). mdpi.com At a higher temperature of 150 °C, the initially formed ester is hydrolyzed in situ to yield 10-hydroxybenzo[h]quinoline (B48255). mdpi.com The proposed mechanism involves the activation of the carboxylic acid by the silver species to form a silver benzoate, which then participates in the coupling reaction. mdpi.com
| Reaction Type | Catalyst/Mediator | Reagents | Product | Reference |
|---|---|---|---|---|
| Acyloxylation | Silver salt | Carboxylic acid, 100 °C | 10-Acyloxybenzo[h]quinoline | mdpi.com |
| Hydroxylation | Silver salt | Carboxylic acid, 150 °C | 10-Hydroxybenzo[h]quinoline | mdpi.com |
| Biaryl Coupling | Organocuprate | Bromonaphthalene derivative | Hindered biaryl product | chim.it |
Organocuprate Coupling: For sterically hindered substrates where conventional palladium-catalyzed methods like C-H arylation may fail, organocuprates offer a successful alternative. The cross-coupling of this compound with a bromonaphthalene derivative was achieved using an organocuprate generated in situ, demonstrating a powerful method for constructing challenging biaryl bonds. chim.it
Regioselectivity in C-H Activation and Functionalization
The direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis for its atom and step economy. mdpi.com The regioselectivity of such reactions on the benzo[h]quinoline scaffold is influenced by the directing effect of the nitrogen atom and the electronic properties of the ring system. mdpi.comnih.gov
While there is extensive research on the C-H activation of the parent benzo[h]quinoline, studies on the C-H functionalization of This compound are less common. The presence of the bromine atom at the 10-position significantly alters the electronic and steric environment of the molecule, influencing the feasibility and regioselectivity of further C-H activations. Research indicates that C-H arylation methodologies that are successful on other substrates have failed when applied to this compound for the synthesis of certain hindered biaryls. chim.it
In the parent benzo[h]quinoline system, C-H activation can be directed to various positions. For example, direct lithiation has been shown to occur at the 2-position of the pyridine ring. researchgate.net Palladium-catalyzed C-H functionalization often leads to substitution at the 10-position, as seen in the synthesis of this compound itself, yielding the product in 89%. mdpi.comscispace.com This inherent reactivity makes the subsequent selective C-H activation on the already substituted ring a significant synthetic challenge. The deactivating effect of the bromo substituent, combined with the directing influence of the quinoline nitrogen, would need to be carefully considered in designing selective C-H functionalization strategies for this compound.
Intramolecular Rearrangements and Cyclization Pathways
This compound serves as a key starting material for the synthesis of more complex, fused heterocyclic systems through reactions involving cyclization. These pathways often leverage the reactivity of the bromo group for initial functionalization, followed by an intramolecular ring-forming step.
A prominent example is the synthesis of 10,11,12,13-tetrahydro-9H-quinolino[8,7-a]carbazole (6-HB), a molecule designed to study excited-state intramolecular proton transfer (ESIPT). rsc.org The synthesis starts with this compound (1) and proceeds through a multi-step sequence:
Nucleophilic Aromatic Substitution: The bromine at the 10-position is displaced by an amino group to afford benzo[h]quinolin-10-amine (2). rsc.org
Diazotization and Reduction: The amine is converted to a diazo derivative, which is then reduced with stannous chloride to produce 10-hydrazinylbenzo[h]quinoline (3). rsc.org
Hydrazone Formation: Condensation of the hydrazine (B178648) with cyclohexanone (B45756) yields the corresponding hydrazone (4). rsc.org
Fischer Cyclization: The final ring closure is achieved through a Fischer indolization reaction in polyphosphoric acid (PPA), which smoothly delivers the target tetracyclic carbazole (B46965) derivative. rsc.org
This synthetic route demonstrates how the bromo substituent on the benzo[h]quinoline core acts as a handle for introducing a new nitrogen-based functionality, which ultimately participates in an intramolecular cyclization to build a more complex polycyclic architecture. Other cyclization strategies in quinoline chemistry, such as the Parham cyclization, involve an intramolecular nucleophilic attack following a metal-halogen exchange, a process that is demonstrably feasible for this compound derivatives. mdpi.comwikipedia.org Furthermore, cascade reactions involving base-promoted interaction with amines followed by cyclization are known for related systems, leading to highly substituted benzo[h]quinolines. nih.govpreprints.org
Coordination Chemistry and Ligand Applications of Benzo H Quinoline Derivatives
Benzo[h]quinoline (B1196314) as a Ligand Scaffold
Benzo[h]quinoline and its derivatives are prized ligands due to their rigid structure and strong coordinating abilities. They can act as bidentate ligands, coordinating to a metal center through both a nitrogen and a carbon atom.
Benzo[h]quinoline derivatives are well-known to act as C,N-cyclometalating ligands, forming stable complexes with a range of transition metals. This bonding motif is crucial in the design of functional organometallic compounds. The bromine substituent in 10-bromobenzo[h]quinoline can influence the electronic properties of the ligand and, consequently, the resulting metal complex.
Research has shown that benzo[h]quinoline and its substituted analogues are promising C,N‐cyclometalating ligands for iridium‐based phosphorescent organic light-emitting diode (OLED) technology, owing to their structural similarity to 2‐phenylpyridine derivatives. researchgate.net The synthesis of 5-bromobenzo[h]quinoline has been explored as a precursor for creating a variety of 5-substituted benzo[h]quinoline derivatives through transition metal-promoted bond formations. researchgate.net
The benzo[h]quinoline scaffold is not only a primary ligand but can also serve as a supporting ligand in catalytic systems. Its electronic and steric properties can be fine-tuned to enhance the activity and selectivity of a catalytic metal center. For instance, new ligands of the benzo[h]quinoline class and their transition metal complexes have been developed for use as catalysts. google.com
C,N-Cyclometalating Ligands in Transition Metal Complexes
Catalytic Applications of Benzo[h]quinoline-Based Complexes
The benzo[h]quinoline scaffold is a prominent structural motif in coordination chemistry. Its rigid, planar structure and the presence of a nitrogen atom for metal coordination make it an effective ancillary ligand in a variety of catalytic systems. Complexes based on benzo[h]quinoline and its derivatives have demonstrated significant utility in several key organic transformations, including the functionalization of unactivated C-H bonds, the hydrogenation of polar bonds, and as model systems for mechanistic studies of cross-coupling reactions.
C-H Bond Functionalization Catalysis
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical route to complex molecules by avoiding the pre-functionalization of substrates. Benzo[h]quinoline has been extensively used as a model substrate and a directing group for palladium-catalyzed C-H functionalization reactions. The nitrogen atom of the quinoline (B57606) moiety acts as an effective directing group, facilitating the activation of the C-H bond at the C10 position through the formation of a stable cyclometalated intermediate. nih.gov
Palladium(II) catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂), are commonly employed for these transformations. mdpi.com The reaction typically proceeds via a palladacycle intermediate, which is formed by the ortho-palladation at the C10 position of the benzo[h]quinoline. This intermediate can then react with various coupling partners or oxidants to yield the functionalized product. For instance, in the presence of an oxidant like PhI(OAc)₂, C-O bonds can be formed, leading to alkoxylated products when alcohols are used as the solvent. mdpi.com Similarly, using N-halosuccinimides (NCS, NBS) as halogen sources allows for the direct chlorination or bromination at the C10 position. nih.govindexcopernicus.com
Recent research has also explored the use of heterogeneous catalysts for these reactions to improve recyclability and simplify product purification. Palladium nanoparticles supported on materials like multi-walled carbon nanotubes (MWCNTs) or covalent organic frameworks (COFs) have been shown to effectively catalyze the C-H halogenation of benzo[h]quinoline. indexcopernicus.comresearchgate.net These solid-supported catalysts can exhibit comparable or even enhanced activity compared to their homogeneous counterparts. indexcopernicus.com
| Catalyst | Reagent(s) | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PhI(OAc)₂ | Methanol (MeOH) | 100 | 10-Methoxybenzo[h]quinoline | mdpi.com |
| Pd(OAc)₂ | N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) | 100 | 10-Chlorobenzo[h]quinoline | indexcopernicus.com |
| Pd(II)/MWCNT | N-Chlorosuccinimide (NCS) | Acetonitrile | 100 | 10-Chlorobenzo[h]quinoline | indexcopernicus.com |
| Pd(II)@[(BPyDC)]-ETTA (COF) | N-Bromosuccinimide (NBS) | Acetonitrile | 100 | This compound | researchgate.net |
Hydrogenation Reactions of Carbonyl Compounds
The reduction of carbonyl compounds to alcohols is a fundamental transformation in organic chemistry. Transition metal complexes featuring benzo[h]quinoline-based ligands have emerged as highly efficient catalysts for both transfer hydrogenation and hydrogenation with molecular hydrogen. google.com Specifically, pincer-type ligands derived from 2-aminomethyl-benzo[h]quinoline have been successfully incorporated into ruthenium (Ru) and osmium (Os) complexes. nih.govunito.it
These pincer complexes, often formulated as [MX(CNN)(P₂)] (where M = Ru, Os; X = Cl, H; CNN represents the tridentate benzo[h]quinoline ligand; and P₂ is a diphosphine), are potent catalysts for the transfer hydrogenation of ketones and aldehydes using 2-propanol as the hydrogen source in the presence of a base. nih.govunito.it These systems can achieve exceptionally high turnover frequencies (TOFs), in some cases reaching up to 1.8 x 10⁶ h⁻¹, demonstrating their remarkable catalytic activity. nih.gov The catalytic cycle is believed to involve the formation of a metal-hydride species as the active catalyst. nih.gov
The versatility of these catalysts is highlighted by their effectiveness in reducing a wide range of aldehydes and ketones to their corresponding primary and secondary alcohols. unito.itscispace.com The reactions are typically chemoselective, reducing carbonyl groups without affecting other potentially reducible functionalities. scispace.com
| Catalyst Complex | Diphosphine Ligand (PP) | S/C Ratio* | Time (min) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| [RuCl(CNNPh)(PP)] | dppp | 2000 | 10 | 98 | unito.it |
| [RuCl(CNNPh)(PP)] | dppb | 2000 | 15 | 99 | unito.it |
| [RuCl(CNNPh)(PP)] | dppf | 2000 | 5 | 99 | unito.it |
*S/C = Substrate-to-Catalyst ratio. Reaction of acetophenone in 2-propanol with KOtBu.
Transmetalation Step in Cross-Coupling Reactions
Transmetalation is a critical step in many palladium-catalyzed cross-coupling reactions, involving the transfer of an organic group from one metal (e.g., copper, zinc, boron) to the palladium center. Despite its importance, this step can be difficult to study directly. Benzo[h]quinoline has been instrumental as a ligand in designing model complexes to investigate the mechanism of transmetalation. ethz.ch
Researchers have synthesized heterobimetallic complexes where a benzo[h]quinolinate (bhq) ligand bridges a palladium(II) center and a d¹⁰ metal like copper(I) or zinc(II). ethz.ch The crystal structures of these model systems reveal a short distance between the two metal centers, suggesting a significant metal-metal interaction. This arrangement is thought to closely mimic the transition state of the transmetalation step. ethz.ch For example, in a model for the Sonogashira coupling, a Pd(II)/Cu(I) complex was synthesized where the bhq ligand bridges the two metals over the carbon atom being transferred. ethz.ch Such studies provide strong evidence that favorable d⁸-d¹⁰ metal-metal interactions can lower the activation energy for the C-M bond breaking and C-Pd bond forming process. ethz.ch
Similar approaches have been used to investigate nickel-catalyzed reactions. Nickel(II) metallacycles derived from N-8-aminoquinoline benzamide (B126) have been shown to react with silver(I)-aryl reagents. acs.orgchemrxiv.org These studies support a "redox transmetalation" pathway, where the transfer of the aryl group from silver to nickel is a feasible step, potentially proceeding through a Ni(III) intermediate. acs.orgchemrxiv.org
Metal-Metal Interactions in Catalytic Systems
The study of metal-metal interactions is crucial for understanding the mechanisms of many catalytic reactions, particularly those involving multi-metallic intermediates or transition states. The rigid framework of the benzo[h]quinoline ligand is particularly well-suited for constructing and stabilizing bimetallic complexes, allowing for detailed investigation of these interactions. ethz.ch
As discussed in the context of transmetalation, the benzo[h]quinoline ligand can support d⁸-d¹⁰ interactions (e.g., Pd(II)-Cu(I), Pd(II)-Zn(II), Ni(II)-Ag(I)). ethz.chacs.org These interactions are not merely structural curiosities; they play a direct role in the reactivity of the complex by stabilizing transition states and lowering reaction barriers. ethz.ch Computational and experimental studies on these model systems have helped to quantify the strength of these bonds and elucidate their electronic nature.
Beyond heterobimetallic systems, benzo[h]quinoline has been used as a ligand to study homobimetallic interactions. For instance, dinuclear nickel complexes bridged by benzo[h]quinoline ligands have been synthesized to probe the mechanism of reductive elimination from high-valent metal centers. nih.gov Oxidation of a Ni(II)···Ni(II) dimer led to the formation of a Ni(III)···Ni(III) species, which was observed to undergo rapid C-Br bond-forming reductive elimination. nih.gov This reactivity is distinct from analogous palladium systems and highlights how the nature of the metal and the supporting ligand framework dictates the reaction pathway. These studies underscore the importance of cooperative effects between metal centers in facilitating key catalytic steps. nih.gov
Advanced Materials Applications and Photophysical Studies of 10 Bromobenzo H Quinoline Derivatives
Photophysical Properties and Intramolecular Charge Transfer (ICT)
The photophysical behavior of 10-bromobenzo[h]quinoline derivatives is intricately linked to their molecular structure, particularly the nature and position of various substituents. These modifications can profoundly impact phenomena such as intramolecular charge transfer (ICT), a process where photoexcitation leads to a significant redistribution of electron density within the molecule.
Influence of Substituents on Fluorescence and Emission Characteristics
The introduction of different functional groups onto the benzo[h]quinoline (B1196314) core, often facilitated by the reactivity of the bromo-substituent, allows for the fine-tuning of its fluorescence and emission properties. For instance, the steric interactions between bulky groups can affect the planarity of the molecule in its excited state, which in turn influences the efficiency of ICT. mdpi.com
In a study of 10-acyl-1-methyltetrahydrobenzo[h]quinolines, which can be synthesized from this compound precursors, the constraining of an amino group within a ring structure was investigated. mdpi.com Computational analysis suggested that even with the ring constraint, the amino group and the acyl group tend to planarize and twist towards coplanarity with the naphthalene (B1677914) ring system in the excited state. This indicates that the formation of a planar intramolecular charge transfer (PICT) state is not hindered by such structural modifications. mdpi.com
The nature of the substituents also dictates the energy of the emitted light. Electron-donating groups and electron-withdrawing groups strategically placed on the benzo[h]quinoline skeleton can lead to either a blue-shift (shorter wavelength) or a red-shift (longer wavelength) in the emission spectrum. This tunability is crucial for the design of materials for specific applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
A summary of photophysical data for some benzo[h]quinoline derivatives is presented in the table below.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| 10-hydroxybenzo[h]quinoline (B48255) | Methanol | - | - | ~8,300–9,660 |
| 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid | Methanol | 425 | 550 | 5420 |
| 10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid | Methanol | 450 | 600 | 5555 |
Data for 10-hydroxybenzo[h]quinoline derivatives, which can be synthesized from this compound.
Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics
A particularly interesting photophysical process observed in derivatives of this compound, specifically in 10-hydroxybenzo[h]quinoline (HBQ), is excited-state intramolecular proton transfer (ESIPT). smolecule.com In this process, upon absorption of light, a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen atom, leading to the formation of a transient keto-tautomer. This tautomer is responsible for the observed fluorescence, which is significantly red-shifted from the absorption band, resulting in a large Stokes shift. smolecule.com
The efficiency and dynamics of ESIPT are highly sensitive to the electronic nature of substituents on the benzo[h]quinoline ring. Studies on various HBQ derivatives have shown that electron-withdrawing groups can stabilize the keto tautomer, leading to a further red-shift in the emission. smolecule.com Conversely, electron-donating groups can favor the enol form, resulting in a blue-shifted emission. smolecule.com This tunability of the ESIPT process is a key area of research for developing novel fluorescent sensors and imaging agents.
Solvatochromism in Benzo[h]quinoline-Based Systems
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of many benzo[h]quinoline derivatives. This phenomenon arises from the difference in the dipole moments of the ground and excited states of the molecule. In polar solvents, the excited state with a larger dipole moment is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum.
The solvatochromic behavior of 10-hydroxybenzo[h]quinoline has been studied, revealing that the absorption properties change with solvent polarity. smolecule.com This is a critical aspect for understanding the behavior of these compounds in different chemical environments and is a valuable property for the development of solvent polarity sensors. smolecule.com The magnitude of the solvatochromic shift can provide insights into the extent of charge transfer in the excited state. mdpi.com
Luminescent Materials and Organic Emitters
The unique photophysical properties of this compound derivatives make them promising candidates for the development of a variety of luminescent materials and organic emitters.
Development of Fluorescent Materials
The high fluorescence quantum yields and tunable emission colors of benzo[h]quinoline derivatives have led to their exploration as fluorescent materials for various applications. By introducing different functional groups, researchers can create materials that emit light across the visible spectrum. These materials have potential uses in OLEDs, chemical sensors, and biological imaging. For example, derivatives of 10-hydroxybenzo[h]quinoline have been synthesized and investigated as co-sensitizers in dye-sensitized solar cells (DSSCs), demonstrating their potential in energy conversion applications. mdpi.comnih.gov
Room-Temperature Phosphorescence (RTP) Emitters
While fluorescence involves the emission of light from a singlet excited state, phosphorescence originates from a triplet excited state. Typically, phosphorescence in purely organic molecules is only observed at very low temperatures. However, recent research has focused on the development of materials that exhibit room-temperature phosphorescence (RTP).
The heavy atom effect, where the presence of a heavy atom like bromine enhances spin-orbit coupling and facilitates the transition between singlet and triplet states, suggests that this compound could be a valuable precursor for RTP materials. While direct evidence for RTP in this compound itself is limited, the development of quinoline-containing diarylethenes that exhibit RTP highlights the potential of the quinoline scaffold in this area. rsc.org The suppression of molecular vibrations, for instance by incorporation into a rigid matrix or through crystal engineering, is a key strategy to promote RTP in organic molecules. nih.govpku.edu.cn The functionalization of this compound could lead to new RTP emitters with applications in areas such as anti-counterfeiting technologies, optical sensing, and data storage.
Organic Light Emitting Diode (OLED) Technology
Derivatives of this compound are promising materials for Organic Light Emitting Diode (OLED) technology. The benzo[h]quinoline framework, structurally similar to 2-phenylpyridine (B120327) derivatives, makes it a valuable C,N-cyclometalating ligand for iridium-based phosphorescent OLEDs. researchgate.net The introduction of bromine at the 10-position provides a reactive site for further functionalization, allowing for the synthesis of a diverse range of materials with tailored properties for OLED applications.
Research has shown that benzo[f]quinoline (B1222042) derivatives, a related class of compounds, have been designed and synthesized for their fluorescent properties, with some showing potential for use in OLEDs. nih.gov The development of efficient blue-light-emitting materials is a key area of research in OLEDs. For instance, a novel blue-light-emitting material, 2,3,6,7-tetramethyl-9,10-dinaphthyl-anthracene (TMADN), has been synthesized and used in a double-layer OLED structure. researchgate.net This highlights the ongoing effort to create new organic materials for electroluminescent devices.
The general principle of an OLED involves the injection of holes and electrons from the anode and cathode, respectively, into organic thin films. researchgate.net The recombination of these charge carriers in the emissive layer leads to the generation of light. The efficiency and color of the emitted light are highly dependent on the molecular structure of the organic materials used. The unique electronic and photophysical properties of benzo[h]quinoline derivatives, modified at the 10-position, make them attractive candidates for the development of new and improved OLEDs.
Structure-Property Relationships in Advanced Materials
Integration with Extended π-Conjugated Systems (e.g., dibenzo[b,f]silepins)
The integration of this compound with extended π-conjugated systems, such as dibenzo[b,f]silepins, has been explored to create novel materials with unique electronic and photophysical properties. kyoto-u.ac.jprsc.org Dibenzo[b,f]silepins are seven-membered rings containing silicon that can be incorporated into larger conjugated structures. researchgate.net The interaction between the benzo[h]quinolyl ligand and the dibenzo[b,f]silepin moiety has been investigated through UV-vis absorption and photoluminescence spectroscopies. rsc.org
The electronic properties of these integrated systems are significantly influenced by the substituents on the silicon atom and on the benzene (B151609) rings of the dibenzosilepin framework. rsc.org For instance, the introduction of both a fluorine group at the silicon center and a methoxy (B1213986) group on the dibenzosilepin moiety can lead to bathochromic shifts in the absorption spectra. rsc.org These shifts indicate a modification of the electronic energy levels and the extent of π-conjugation within the molecule.
Molecular Conformation and Orbital Interactions
The molecular conformation and orbital interactions are key determinants of the properties of this compound derivatives. The steric hindrance between adjacent groups can significantly affect the planarity of the molecule and, consequently, its electronic properties. mdpi.com For example, in amino-carbonyl disubstituted naphthalenes, which share structural similarities with benzo[h]quinoline derivatives, the twisting of amino and acyl groups towards coplanarity in the excited state is a critical factor for intramolecular charge transfer (ICT) fluorescence. mdpi.com
Computational studies suggest that in certain derivatives, the amino group can planarize and twist along with an acyl group toward coplanarity in the excited state, leading to the formation of a planar intramolecular charge transfer (PICT) state. mdpi.com The conformation of the molecule can be influenced by the presence of ring structures, which may adopt chair or other non-planar conformations. mdpi.com
Orbital interactions, such as through-space and through-bond interactions, contribute to the electronic structure of these molecules. The interaction between the vacant p-orbital on a heteroatom (like boron in borepins) and the p-orbitals of adjacent carbon atoms can lead to a planar, aromatic system. In contrast, tetracoordinate silicon in silepins lacks p-orbitals, resulting in a non-planar boat structure. The localization of molecular orbitals, such as the HOMO and LUMO, on different parts of the molecule can lead to charge transfer upon excitation and influence the fluorescence properties.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.netrsc.orgsioc-journal.cn This property is highly desirable for applications in areas such as bioimaging and OLEDs. rsc.orgsioc-journal.cn Quinoline-based derivatives have been shown to exhibit AIE, making them promising candidates for the development of novel AIE materials. researchgate.netrsc.org
The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotation and vibration, in the aggregated state. sioc-journal.cn In dilute solutions, these motions provide non-radiative decay pathways for the excited state, leading to low fluorescence quantum yields. In the aggregated state, these motions are restricted, which blocks the non-radiative channels and promotes radiative decay, resulting in enhanced fluorescence. sioc-journal.cn
For some quinoline-malononitrile derivatives, the position of substituents, such as a sulfonate group, can significantly influence their AIE characteristics. rsc.org The interaction of these AIE-active molecules with other molecules, such as proteins, can also modulate their emission properties, providing a basis for biosensing applications. rsc.org The study of AIE in this compound derivatives could lead to the development of new materials with enhanced solid-state emission for various optoelectronic applications.
Photodynamic Applications and Reactive Oxygen Species Generation
This compound and its derivatives have potential applications in photodynamic therapy (PDT). PDT is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), which can induce cell death in cancerous tissues. rsc.org Quinoline derivatives have been investigated for their ability to induce oxidative stress by increasing the levels of ROS.
The mechanism of action often involves the photosensitizer absorbing light and transferring the energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. rsc.org These ROS can then damage cellular components, leading to apoptosis or necrosis. The efficiency of ROS generation is a critical factor for the effectiveness of a photosensitizer in PDT.
Analogues of 10-hydroxybenzo[h]quinoline have been shown to have absorption and emission properties that could be useful in photodynamic therapy. smolecule.com The ability of quinone-containing compounds to induce ROS is a known phenomenon. nih.gov For example, thymoquinone (B1682898) has been shown to significantly increase ROS levels in a concentration-dependent manner in cancer cell lines. nih.gov The development of organelle-targeting photosensitizers is a promising strategy to enhance the efficacy of PDT by concentrating the photosensitizer in specific cellular compartments. rsc.org
Sensor Development Based on Photophysical Responses
The unique photophysical properties of this compound derivatives make them suitable for the development of chemical sensors. smolecule.com The fluorescence characteristics of these compounds can be sensitive to their environment, such as solvent polarity, pH, and the presence of specific analytes. smolecule.comnih.gov This sensitivity can be exploited to design sensors that signal the presence of a target molecule through a change in their fluorescence intensity or wavelength.
For instance, the solvatochromic behavior of 10-hydroxybenzo[h]quinoline, where its absorption properties change with solvent polarity, can be utilized in developing sensors that respond to environmental changes. smolecule.com Derivatives of benzo[h]quinolin-10-ol have been synthesized and investigated for their optical and electrochemical properties, with potential applications as co-sensitizers in dye-sensitized solar cells (DSSCs). mdpi.com
Theoretical and Computational Investigations of 10 Bromobenzo H Quinoline and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. For 10-bromobenzo[h]quinoline and its derivatives, these methods have been crucial in predicting geometries, electronic transitions, and reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the properties of benzo[h]quinoline (B1196314) derivatives. mdpi.comnih.gov It is used to optimize ground-state geometries and calculate various electronic properties. rsc.org For instance, studies on derivatives of this compound have employed DFT to understand their optical properties. In research concerning new benzo[h]quinolin-10-ol derivatives intended for use as co-sensitizers in dye-sensitized solar cells (DSSCs), DFT calculations were used to estimate the frontier molecular orbitals, simulate UV-vis spectra, and determine binding energies on TiO2 surfaces. mdpi.com
Similarly, Car-Parrinello molecular dynamics (CPMD) simulations, which are based on DFT, have been used to study the intricate hydrogen bonding in 10-hydroxybenzo[h]quinoline (B48255) (HBQ), a derivative of the target compound. nih.gov These studies provide insights into the dynamics and electronic structure changes within the molecule. nih.gov The choice of functional and basis set is critical for accuracy, with hybrid functionals like CAM-B3LYP and PBE0 often used in conjunction with basis sets such as 6-31+G(d,p) or def2-TZVPP to achieve reliable results. rsc.org
Table 1: Examples of DFT Methodologies Applied to Benzo[h]quinoline Derivatives
| Compound Studied | Computational Method | Functional/Basis Set | Properties Investigated | Reference |
|---|---|---|---|---|
| This compound Derivatives | DFT / TDDFT | CAM-B3LYP / 6-31+G(d,p) | Ground and excited-state geometries, optical properties. | rsc.org |
| 10-hydroxybenzo[h]quinoline (HBQ) | CPMD / DFT | - | Hydrogen bond dynamics, electronic structure, vibrational features. | nih.gov |
| Benzo[h]quinolin-10-ol Derivatives | DFT / TD-DFT | - | Frontier molecular orbitals, UV-vis spectra, binding energies. | mdpi.com |
| 3,7-substituted Dibenzo[b,f]silepins with 10-benzo[h]quinolyl | DFT / TD-DFT | TPSS-D3(bj)/def2-SVP (Optimization), PBE0-D3(bj)/def2-TZVPP (Transitions) | Molecular structures, electronic transitions. |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier molecular orbitals (FMOs) that determine a molecule's electronic behavior. scirp.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. scirp.orgirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and optical properties of a molecule. scirp.orgedu.krd
A small HOMO-LUMO gap generally indicates higher chemical reactivity and is associated with a molecule's ability to absorb light at longer wavelengths. scielo.org.mx In the context of organic electronics, tuning the HOMO and LUMO energy levels is essential for designing efficient materials for applications like organic solar cells. scielo.org.mx For benzo[h]quinoline derivatives, DFT calculations are employed to determine these energy levels. mdpi.com For example, in the design of new co-sensitizers for DSSCs, the HOMO and LUMO energies of benzo[h]quinolin-10-ol derivatives were calculated to assess their potential performance. mdpi.com The modification of terminal acceptor groups and the conjugated system can systematically alter the FMO energy levels and the resulting energy gap. scielo.org.mx
Table 2: Calculated Electrochemical and Optical Properties of Benzo[h]quinolin-10-ol Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Egel (eV) |
|---|---|---|---|
| Derivative 1a | -5.79 | -2.96 | 2.83 |
| Derivative 2a | -5.70 | -3.12 | 2.58 |
Data derived from studies on cyanoacrylic acid derivatives of 10-hydroxybenzo[h]quinoline. mdpi.com
Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and transport phenomena.
In many organic semiconductor materials, charge transport does not occur through delocalized bands as in traditional inorganic semiconductors. Instead, it proceeds via a "hopping" mechanism. fiveable.meresearchgate.net This process involves charge carriers (electrons or holes) jumping between localized states on adjacent molecules. fiveable.menih.gov This type of transport is typically observed in amorphous or disordered organic materials. fiveable.me
The hopping process is thermally activated, meaning that charge mobility increases with temperature, often following an Arrhenius-type relationship. fiveable.me The rate of hopping is influenced by several factors, including the distance between molecules, their relative orientation, and the reorganization energy—the energy required to adjust the molecular geometry upon charge transfer. fiveable.menih.gov Theoretical models like Marcus theory are often used to describe the rate of these electron transfer events. fiveable.me Computational methods such as surface hopping nonadiabatic molecular dynamics can simulate this process, revealing how factors like electronic coupling and electron-phonon interactions govern the transition from a slow, hopping-based transport of a localized charge to a faster diffusion of a delocalized polaron. nih.gov
Table 3: Comparison of Charge Transport Mechanisms in Organic Semiconductors
| Feature | Hopping Transport | Band-Like Transport |
|---|---|---|
| Charge Carrier State | Localized on individual molecules. nih.gov | Delocalized over multiple molecules in energy bands. fiveable.me |
| Material Order | Typically in amorphous or poorly ordered materials. fiveable.me | Occurs in highly ordered, crystalline materials. fiveable.me |
| Temperature Dependence | Mobility increases with temperature (thermally activated). fiveable.me | Mobility decreases with increasing temperature due to phonon scattering. fiveable.me |
| Governing Factors | Reorganization energy, electronic coupling, energetic disorder. nih.govaps.org | Strength of intermolecular interactions, lattice vibrations (phonons). fiveable.me |
Mechanistic Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating complex reaction mechanisms, allowing researchers to map out reaction pathways and identify transient intermediates and transition states that are difficult to observe experimentally.
Transmetalation: this compound is a versatile precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), where the transmetalation step is often rate-determining. ethz.ch Computational studies, particularly using DFT, have been instrumental in elucidating the intricate mechanisms of this step. For example, in the Suzuki-Miyaura coupling, two main pathways are debated: one where a base activates the boronic acid to form a nucleophilic organoboronate that reacts with the palladium complex, and another involving direct interaction. ethz.ch DFT calculations help to model the structures of intermediates and transition states, such as the key Pd-O-B linkage, providing insights into the energetic feasibility of different pathways. ethz.ch These calculations have also shown that for some Pd/coinage metal-catalyzed reactions, the transmetalation requires a simultaneous transfer of a halide from palladium to the other metal to be thermodynamically favorable. ethz.ch
Hydrogen Transfer: Intramolecular hydrogen transfer is another critical process where computational chemistry provides deep insights. For 10-hydroxybenzo[h]quinoline (HBQ), a derivative formed from this compound, the dynamics of the intramolecular O-H···N hydrogen bond have been studied extensively. nih.govrsc.org Car-Parrinello Molecular Dynamics (CPMD) simulations have been used to explore the proton's movement. nih.gov By computing the potential of mean force (Pmf), researchers can map the energy landscape of the proton transfer coordinate. nih.gov These studies have shown that in the crystalline phase, the bridged proton can be shared between the oxygen and nitrogen atoms, with proton transfer events occurring. nih.gov The inclusion of nuclear quantum effects in these models is crucial, as it can significantly enhance the probability of the proton sampling the acceptor area. nih.gov
Analysis of Orbital Interactions and Bonding
Computational methods such as Natural Bond Orbital (NBO) and Atoms-In-Molecule (AIM) analysis are instrumental in elucidating the intricate web of orbital interactions within benzo[h]quinoline systems. acs.orgresearchgate.net These analyses provide a quantitative and qualitative understanding of bonding, including intramolecular interactions and the nature of bonds formed with metals.
In palladium(II) complexes of benzo[h]quinoline, for instance, DFT calculations combined with NBO analysis have been used to dissect the bonding between the palladium center and the ligand. liverpool.ac.uk These studies can quantify the contributions of different orbital interactions, such as the agostic donation from a C-H bond to the metal and the corresponding back-donation from the metal to the ligand's C-H* antibonding orbital. In one specific Pd(II) complex, the agostic donation was calculated to be minimal at 4.8 kcal/mol, with virtually no Pd to C–H* back-donation. liverpool.ac.uk However, the analysis also revealed the presence of significant Pd-C bonding components and back-bonding into the aromatic ring system. liverpool.ac.uk
| Complex/Interaction Type | Orbital Donation | Calculated Energy (kcal/mol) | Reference |
|---|---|---|---|
| [PdCl2(benzo[h]quinoline)] | Agostic Donation (C-H -> Pd) | 4.8 | liverpool.ac.uk |
| [PdCl2(benzo[h]quinoline)] | Back-donation (Pd -> C-H*) | ~0 | liverpool.ac.uk |
| [PdCl2(benzo[h]quinoline)] | Syndetic σ-donation (C1-C2 -> Pd) | 2.2 | liverpool.ac.uk |
Structural and Electronic Properties Prediction
Conformational Analysis in Excited States
The behavior of molecules upon photoexcitation is fundamental to their application in optoelectronics and sensing. Time-dependent density functional theory (TD-DFT) is a primary computational tool for investigating the geometries and conformational changes of benzo[h]quinoline derivatives in their electronic excited states. nih.govmdpi.com
Studies on various substituted benzo[h]quinolines show that significant geometrical reorganization occurs upon excitation from the ground state (S₀) to the first singlet excited state (S₁). doi.orgnih.gov For example, computational studies on 10-acyl-1-methyltetrahydrobenzo[h]quinolines suggest that a pyramidal amino group planarizes and, along with the acyl group, twists toward coplanarity with the naphthalene (B1677914) ring system in the excited state. mdpi.com This process leads to the formation of a planar intramolecular charge transfer (PICT) state, which is crucial for the fluorescence properties of these molecules. mdpi.com
In the case of 10-methoxy-2-phenylbenzo[h]quinoline, geometry optimizations were performed for both the ground state (using B3LYP) and the lowest singlet excited state (using CIS). nih.gov The results indicate changes in bond lengths and dihedral angles, confirming that the molecule's conformation is altered upon excitation. This reorganization in the excited state is a common feature in this family of compounds and has a direct impact on their photophysical properties, including the Stokes shift. nih.govresearchgate.net The feasibility of an excited-state intramolecular proton transfer (ESIPT) process, which is highly dependent on excited-state conformation, has been extensively studied in 10-hydroxybenzo[h]quinoline, showing that the keto tautomer becomes more stable in the S₁ state, facilitating proton transfer. researchgate.netdoi.org
Prediction of Spectroscopic Data
Theoretical calculations are frequently employed to predict spectroscopic data, which can then be compared with experimental results to validate the computational models. mdpi.comacs.org TD-DFT is a widely used method for calculating electronic absorption and emission spectra. mdpi.comnih.gov
For 10-methoxy-2-phenylbenzo[h]quinoline, TD-DFT calculations in acetonitrile (B52724) solution predicted an absorption maximum at 363 nm and an emission maximum at 439 nm. nih.gov These values are in good agreement with the experimentally determined maxima of 368 nm (absorption) and 442 nm (emission), demonstrating the predictive power of the method. nih.gov The calculated transitions were attributed to intramolecular charge transfer (ICT) processes. nih.gov
Similarly, for 7,9-dibromobenzo[h]quinolin-10-ol, DFT and TD-DFT calculations at the B3LYP/LanL2DZ level were performed. mdpi.com The calculated excitation wavelength was 392 nm, and the tautomer emission wavelength was 631 nm. mdpi.com These results correspond well with the experimental absorption and a large Stokes shifted emission at 625 nm in cyclohexane, which arises from an ESIPT process. mdpi.com These examples underscore the ability of computational chemistry to accurately model the spectroscopic properties of complex heterocyclic systems.
| Compound | Method | Calculated λabs (nm) | Experimental λabs (nm) | Calculated λem (nm) | Experimental λem (nm) | Reference |
|---|---|---|---|---|---|---|
| 10-Methoxy-2-phenylbenzo[h]quinoline | TD-DFT/B3LYP | 363 | 368 | 439 | 442 | nih.gov |
| 7,9-Dibromobenzo[h]quinolin-10-ol | TD-DFT/B3LYP | 392 | ~390 | 631 | 625 | mdpi.com |
| 10-Hydroxybenzo[h]quinoline (HBQ) | TD-DFT | 363 | 370 | - | - | acs.org |
Computational Design of Novel Benzo[h]quinoline Systems
The insights gained from theoretical investigations are being harnessed for the in silico design of new benzo[h]quinoline-based molecules for specific applications, such as fluorescent sensors and materials for organic light-emitting diodes (OLEDs). rsc.orgmdpi.com Computational screening allows researchers to predict the properties of a large number of candidate molecules, saving significant time and resources compared to a purely experimental approach.
A prominent example is the theoretical design of a near-infrared (NIR) fluorescent sensor based on the 10-hydroxybenzo[h]quinoline (HBQ) backbone. nih.govacs.org In this study, the effects of various electron-donating and electron-withdrawing substituents at the 7-position were systematically investigated using DFT and TD-DFT. The calculations focused on how these substituents modulate the proton transfer process and the photophysical properties. nih.govacs.org By analyzing the predicted potential energy surfaces and emission spectra, the 7-NH₂-HBQ derivative was identified as a promising candidate for an NIR fluorescent probe with a large Stokes shift. nih.gov The study further predicted that this designed molecule would be a sensitive and selective sensor for the fluoride (B91410) anion. nih.gov
In the field of materials science, computational methods are used to design and evaluate benzo[h]quinoline-containing metal complexes for use in OLEDs. rsc.org Theoretical studies on Pt(II) complexes with benzoquinoline ligands investigate key parameters like HOMO/LUMO energy levels, triplet excitation energies, radiative and non-radiative decay rates, and spin-orbit coupling. rsc.org These calculations help to predict the emission color, efficiency, and suitability of the complexes as phosphorescent dopants in the emitting layer of an OLED device. rsc.orgresearchgate.net
| Substituent at 7-position | Group Type | Predicted Emission λem (nm) | Reference |
|---|---|---|---|
| -H (Parent HBQ) | - | 567 | nih.gov |
| -F | Electron-withdrawing | 580 | nih.gov |
| -Cl | Electron-withdrawing | 582 | nih.gov |
| -CN | Electron-withdrawing | 633 | nih.gov |
| -NO₂ | Electron-withdrawing | 686 | nih.gov |
| -CH₃ | Electron-donating | 586 | nih.gov |
| -NH₂ | Electron-donating | 739 | nih.gov |
Conclusion and Future Research Directions
Summary of Key Research Findings on 10-Bromobenzo[h]quinoline
This compound is a halogenated derivative of benzo[h]quinoline (B1196314), a polycyclic aromatic heterocycle. Its chemical formula is C₁₃H₈BrN, and it has a molecular weight of 258.117 g/mol . lookchem.com Key physical properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈BrN |
| Molecular Weight | 258.117 g/mol lookchem.com |
| Melting Point | 99 °C lookchem.com |
| Boiling Point | 402.9±18.0 °C (Predicted) lookchem.com |
| Density | 1.544±0.06 g/cm³ (Predicted) lookchem.com |
The synthesis of this compound can be achieved through methods such as the palladium-catalyzed bromination of benzo[h]quinoline. This compound serves as a crucial intermediate in the synthesis of various other benzo[h]quinoline derivatives. For instance, it is a precursor for 10-hydroxybenzo[h]quinoline (B48255), which can be synthesized via a substitution reaction with a suitable nucleophile in the presence of a base. smolecule.com It is also a starting material for the synthesis of 10-trimethylsilylbenzo[h]quinoline through a reaction with n-BuLi. rsc.org
Research has highlighted the utility of this compound in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds, leading to aryl- and silyl-substituted benzo[h]quinolines. These derivatives are of interest for their potential applications in medicinal chemistry and materials science. The quinoline (B57606) core is a known pharmacophore, and its derivatives have been investigated for anticancer and antimicrobial properties. researchgate.net In materials science, the electronic and fluorescent properties of benzo[h]quinoline derivatives make them candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Emerging Trends in Halogenated Heterocycle Chemistry
Halogenated heterocycles are of significant interest in organic synthesis due to the unique reactivity conferred by the halogen atoms. mdpi.com Halogens act as versatile functional handles for further molecular elaboration through various chemical transformations.
An emerging trend is the use of halogen-induced cyclizations to construct complex heterocyclic scaffolds. mdpi.com Electrophilic halogen sources can activate unsaturated systems, leading to the formation of new rings through the attack of internal nucleophiles. mdpi.com This strategy offers a powerful tool for the synthesis of diverse and highly functionalized heterocycles.
Another significant area of development is the "halogen dance" reaction, which involves the base-catalyzed migration of a halogen atom along a heterocyclic ring. researchgate.net This isomerization provides access to constitutional isomers that may be difficult to synthesize through direct methods. Recent studies have focused on elucidating the mechanisms of these reactions using computational tools like Density Functional Theory (DFT). researchgate.net
Furthermore, the strategic introduction of halogen atoms is a key strategy in modern medicinal chemistry to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. nih.gov Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is also increasingly recognized for its role in ligand-protein binding. nih.gov The development of mechanochemical methods for the synthesis of halogenated heterocycles is also gaining traction as a more sustainable and efficient alternative to traditional solution-phase chemistry. researchgate.net
Future Prospects in Synthetic Methodologies and Functionalization
The development of novel synthetic routes to benzo[h]quinoline scaffolds remains an active area of research. Future prospects lie in the development of more atom- and step-economical methods. One-pot cascade reactions that allow for the rapid construction of the benzo[h]quinoline core from simple precursors are particularly desirable. researchgate.net For instance, a recently developed method involves the lithium-hexamethyldisilazane-catalyzed double annulation cascade of benzonitriles and diynones. researchgate.net
The direct C-H functionalization of the benzo[h]quinoline core is a promising strategy for introducing a wide range of substituents without the need for pre-functionalized starting materials. Rhodium-catalyzed C-H activation and annulation reactions have recently been employed for the synthesis of novel spiro-fused benzo[d,e]quinoline-spiro-succinimides. rsc.org Future research will likely focus on expanding the scope of these C-H functionalization reactions to include a broader range of coupling partners and to achieve higher levels of regioselectivity.
Furthermore, the development of new methods for the selective functionalization of polysubstituted benzo[h]quinolines will be crucial for creating libraries of compounds for biological screening and materials science applications. mdpi.com This includes the selective modification of existing substituents and the introduction of new functional groups at specific positions on the heterocyclic ring. mdpi.com
Advanced Applications and Materials Development for Benzo[h]quinoline Scaffolds
The unique photophysical and electronic properties of benzo[h]quinoline derivatives make them highly attractive for applications in materials science. A key area of future development is their use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to tune the electronic properties of the benzo[h]quinoline core through substitution allows for the design of materials with specific energy levels and charge-transport characteristics.
Benzo[h]quinoline derivatives also show promise as fluorescent materials for sensors and imaging technologies. Their fluorescence can be sensitive to the local environment, making them suitable for detecting specific analytes or for imaging biological processes. smolecule.com The development of new benzo[h]quinoline-based fluorophores with improved brightness, photostability, and targeting capabilities is an active area of research. For example, 10-hydroxybenzo[h]quinoline and its analogues exhibit excited-state intramolecular proton transfer (ESIPT), a property that can be exploited in the design of fluorescent probes. acs.org
In the realm of medicinal chemistry, benzo[h]quinoline scaffolds are being explored for the development of new therapeutic agents. Derivatives have shown potential as anticancer agents, with some acting as DNA-intercalating agents and inducing apoptosis in cancer cells. researchgate.netnih.gov Future research will focus on optimizing the structure of these compounds to improve their efficacy and selectivity, as well as to understand their mechanisms of action at the molecular level. researchgate.net The synthesis of novel benzo[h]quinoline derivatives with activity against various pathogens, including bacteria and viruses, is also a promising avenue for future investigation. researchgate.nettjpr.org
Computational Chemistry as a Predictive Tool in Benzo[h]quinoline Research
Computational chemistry has become an indispensable tool in the study of benzo[h]quinoline and its derivatives. Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, molecular geometry, and reactivity of these compounds. mdpi.com For instance, DFT has been employed to study the mechanism of halogen dance reactions in halogenated heterocycles, providing insights into the transition states and reaction pathways. researchgate.net
Computational methods are also crucial for predicting the photophysical properties of benzo[h]quinoline derivatives. Time-dependent DFT (TD-DFT) can be used to calculate absorption and emission spectra, helping to guide the design of new fluorescent materials for OLEDs and sensors. Molecular dynamics simulations, such as Car-Parrinello molecular dynamics (CPMD), can be used to study the dynamics of hydrogen bonds and other non-covalent interactions, which are important for understanding the behavior of these molecules in different environments. mdpi.comnih.gov
In drug discovery, computational docking and molecular dynamics simulations are used to predict the binding modes of benzo[h]quinoline derivatives to biological targets, such as enzymes and DNA. researchgate.netnih.gov This information is invaluable for understanding the structure-activity relationships of these compounds and for designing new molecules with improved therapeutic properties. Future research will likely see the increased use of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and machine learning, to provide even more accurate predictions of the properties and activities of benzo[h]quinoline derivatives.
Table 2: List of Compound Names
| Compound Name |
|---|
| 1,3-dibromo-5,5-dimethylhydantoin |
| This compound |
| 10-hydroxybenzo[h]quinoline |
| 10-trimethylsilylbenzo[h]quinoline |
| Benzo[h]quinoline |
| N-bromosuccinimide |
| n-Butyllithium |
| Palladium(II) acetate (B1210297) |
Q & A
Q. How can researchers design robust structure-activity relationship (SAR) studies?
- Methodology : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) at the quinoline core. Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ constants) and steric parameters with biological endpoints (e.g., IC) .
Methodological Frameworks for Research Design
- Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with gaps in quinoline chemistry. For example:
"How does bromine substitution at the 10-position alter the electrochemical redox potential of benzo[h]quinoline compared to other halogenated analogs?" .
- Experimental Optimization : Use design of experiments (DoE) to evaluate solvent, temperature, and catalyst effects on reaction yields. Analyze via response surface methodology (RSM) .
- Data Interpretation : Cross-reference computational predictions (e.g., NMR chemical shifts via ACD/Labs) with experimental data to validate models. Address discrepancies by revisiting basis set choices in DFT calculations .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
